molecular formula C28H45ClN2O5 B612884 Z-D-Ser-OH CAS No. 6081-61-4

Z-D-Ser-OH

Cat. No.: B612884
CAS No.: 6081-61-4
M. Wt: 239.2
InChI Key: GMJJJXGBINHVRL-HTKOBJQYSA-N
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Description

Z-D-Ser-OH, also known as (2R)-2-(benzyloxycarbonyl)-3-hydroxypropanoic acid, is a derivative of serine, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of serine. The molecular formula of this compound is C11H13NO5, and it has a molecular weight of 239.22 g/mol . It is commonly used in peptide synthesis and as an intermediate in the preparation of various bioactive compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Ser-OH can be synthesized through several methods. One common approach involves the protection of the amino group of serine with a benzyloxycarbonyl group. The reaction typically involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide or sodium bicarbonate. The reaction is carried out in an aqueous or organic solvent at a controlled temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale peptide synthesis techniques. The process includes the protection of the amino group of serine, followed by purification and crystallization to obtain the desired product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) is common in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

Z-D-Ser-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-D-Ser-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Z-D-Ser-OH involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. In biological systems, this compound can be deprotected to release serine, which participates in various metabolic pathways and enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

    Z-L-Serine: Similar to Z-D-Ser-OH but with the L-configuration of serine.

    Z-DL-Serine: A racemic mixture of Z-D-Serine and Z-L-Serine.

    Boc-Ser-OH: A serine derivative with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.

Uniqueness

This compound is unique due to its specific stereochemistry (D-configuration) and the presence of the benzyloxycarbonyl protecting group. This combination makes it particularly useful in the synthesis of peptides and other bioactive compounds where stereochemistry and selective protection are crucial .

Properties

IUPAC Name

(2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c13-6-9(10(14)15)12-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H,12,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIDSOFZAKMQAO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Z-D-Ser-OH in the synthesis of PEG5K-PPMP2?

A: this compound, or N-Carbobenzyloxy-D-serine, serves as the starting material in the multi-step synthesis of PEG5K-PPMP2 []. The synthesis involves 12 steps, with each intermediate product confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy []. While the exact synthetic route isn't detailed in the provided abstract, it highlights that this compound is a crucial building block in constructing the final PEG5K-PPMP2 molecule.

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